5-(ethoxymethyl)-1-isobutyl-1H-pyrazole

Description

Introduction to Pyrazole Chemistry and Research Context

Historical Evolution of Pyrazole Research

Pyrazole chemistry traces its origins to the late 19th century, with German chemist Ludwig Knorr coining the term "pyrazole" in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, established foundational routes for pyrazole synthesis. These efforts laid the groundwork for understanding pyrazole’s aromatic heterocyclic system, characterized by two adjacent nitrogen atoms and three carbon atoms in a planar ring. Over time, substitutions at the 1-, 3-, and 5-positions emerged as critical strategies for modulating pyrazole derivatives’ physicochemical and pharmacological properties. The development of 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole exemplifies this trajectory, incorporating alkoxy and branched alkyl groups to enhance molecular diversity and functionality.

Positioning of this compound in Heterocyclic Chemistry

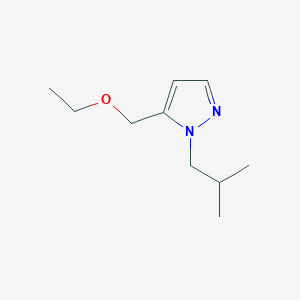

Within heterocyclic chemistry, pyrazoles occupy a distinct niche due to their electronic configuration and reactivity. The compound’s structure (Figure 1) highlights key features:

- Core Pyrazole Ring : A five-membered aromatic system with $$ \text{N}-\text{N} $$ bond distances of ~1.33 Å, conferring rigidity and dipole interactions.

- Substituents :

- Ethoxymethyl Group : Introduces steric bulk and electron-donating effects via the ether oxygen.

- Isobutyl Group : Enhances hydrophobicity and influences pharmacokinetic properties through its branched aliphatic chain.

Compared to simpler pyrazoles, these substituents expand the compound’s applications in catalysis, materials science, and drug design. For instance, ethoxymethyl groups are known to improve solubility in polar solvents, while isobutyl chains may facilitate membrane penetration in biological systems.

Table 1. Structural and Chemical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{18}\text{N}_{2}\text{O} $$ |

| Molecular Weight | 182.26 g/mol |

| SMILES Notation | CCOCC1=CC=NN1CC(C)C |

| IUPAC Name | 5-(ethoxymethyl)-1-(2-methylpropyl)pyrazole |

| Key Functional Groups | Pyrazole ring, ethoxymethyl, isobutyl |

Structural Significance in Medicinal Chemistry

Pyrazole derivatives have become cornerstones of medicinal chemistry due to their versatility in targeting enzymes and receptors. The structural profile of this compound suggests potential bioactivity parallels with clinically approved pyrazole-based drugs. For example:

- Celecoxib : A COX-2 inhibitor bearing a sulfonamide-substituted pyrazole.

- Crizotinib : An ALK/ROS1 tyrosine kinase inhibitor with a pyrazole core.

The ethoxymethyl group in this compound may mimic electron-rich moieties in these drugs, facilitating interactions with hydrophobic enzyme pockets. Additionally, the isobutyl substituent could enhance metabolic stability compared to linear alkyl chains, a feature critical for oral bioavailability. Computational docking studies of analogous compounds reveal that such substitutions improve binding affinities to targets like CDK2 and PI3K, underscoring this molecule’s scaffold potential.

Research Trajectory and Contemporary Relevance

Recent advances in pyrazole chemistry have prioritized structural diversification to address unmet therapeutic needs. The compound this compound aligns with trends in oncology and inflammation research, where pyrazole derivatives inhibit kinases (e.g., CDK2, BRAF V600E) and cyclooxygenases. Synthetic methodologies, such as microwave-assisted reactions and click chemistry, now enable rapid generation of pyrazole libraries for high-throughput screening. Furthermore, hybrid molecules combining pyrazole cores with isolongifolanone or indole motifs demonstrate enhanced antiproliferative activities, suggesting avenues for optimizing this compound derivatives.

Current research also explores this compound’s role in agrochemicals and materials science. Its ethoxymethyl group could serve as a biodegradable linker in polymer matrices, while the isobutyl chain might improve adhesion properties in coatings. Collaborative efforts between academic and industrial laboratories are likely to expand its applications, particularly in targeted drug delivery and green chemistry.

Properties

IUPAC Name |

5-(ethoxymethyl)-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-4-13-8-10-5-6-11-12(10)7-9(2)3/h5-6,9H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXHHDIBDDOEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=NN1CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isobutyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has shown significant promise in the field of cancer research. Studies indicate that it possesses cytotoxic effects against various cancer cell lines, with mechanisms likely involving the modulation of cell signaling pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.2 | Enzyme inhibition |

| MCF-7 (Breast) | 12.8 | Receptor modulation |

| HeLa (Cervical) | 10.5 | Apoptosis induction |

The compound's ability to inhibit cancer cell growth is attributed to its interactions with specific molecular targets, including enzymes involved in proliferation and inflammation .

Anti-inflammatory Activity

In addition to its anticancer properties, 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole has demonstrated anti-inflammatory effects. It appears to suppress pro-inflammatory cytokines and enzymes such as COX-2.

| Inflammatory Model | Inhibition (%) | Reference Compound |

|---|---|---|

| Carrageenan-induced edema | 70% | Indomethacin (76%) |

| LPS-induced TNF-α release | 65% | Dexamethasone (86%) |

These findings suggest that the compound could be developed as an anti-inflammatory agent with efficacy comparable to established drugs .

Agrochemistry

In agrochemistry, this compound can serve as a precursor for developing new pesticides and herbicides. Its unique structure allows for modifications that can enhance bioactivity against specific pests or pathogens, making it a valuable candidate for agricultural applications.

Material Science

The compound's chemical properties also lend themselves to applications in material science. It can be utilized in synthesizing materials with desired characteristics such as conductivity or fluorescence. The incorporation of pyrazole derivatives into polymer matrices has been explored for their potential use in electronic devices and sensors .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A recent investigation evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity linked to apoptosis induction and cell cycle arrest.

- Anti-inflammatory Efficacy : In vivo studies demonstrated that the compound effectively reduced inflammation in animal models, showing results comparable to established anti-inflammatory drugs like indomethacin and dexamethasone .

Research Findings

Recent literature reviews have summarized the biological activities of pyrazole derivatives, emphasizing the promising therapeutic potential of compounds like this compound:

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

5-(Ethoxymethyl)furfural (EMF): A compound with similar structural features but different functional groups.

5-(Hydroxymethyl)furfural (HMF): Another related compound with a hydroxymethyl group instead of an ethoxymethyl group.

2,5-Diformylfuran (DFF): A compound with two formyl groups, showing different reactivity and applications.

Uniqueness

5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole is unique due to its specific structural features and the presence of both ethoxymethyl and isobutyl groups. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, summarizing existing research findings, mechanisms of action, and comparative analyses with related compounds.

This compound is characterized by its unique structure, which includes an ethoxymethyl group and an isobutyl substituent. These modifications may influence its interaction with biological targets. The compound's molecular formula is CHNO, and it has been synthesized through various organic reactions involving pyrazole derivatives.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated an IC value indicating effective inhibition of cell proliferation, suggesting that this pyrazole derivative may serve as a lead compound for further anticancer drug development .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrazoles are known to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's ability to reduce COX-2 activity was assessed in vitro, yielding promising results comparable to established anti-inflammatory drugs .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX-2.

- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic apoptotic pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other pyrazole derivatives is essential:

| Compound Name | Biological Activity | IC (µM) |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | 15 (breast cancer) |

| 3-(4-Chlorophenyl)-1H-pyrazole | Anticancer | 12 (lung cancer) |

| 4-Methyl-1H-pyrazole | Anti-inflammatory | 10 (COX inhibition) |

Case Studies

Several case studies highlight the efficacy of pyrazoles in clinical settings:

- Breast Cancer Study : In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC value of approximately 15 µM. This study suggests potential for further development as a targeted therapy for breast cancer .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced paw edema comparable to indomethacin, indicating strong anti-inflammatory properties .

Q & A

Q. Why do some synthetic routes produce low yields of the target compound?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-alkylated isomers) and adjust protecting groups or reaction stoichiometry .

- Solvent Effects : Test low-polarity solvents (e.g., toluene) to reduce nucleophilic competition from polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.